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H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA - 204450-29-3

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA

Catalog Number: EVT-1784802
CAS Number: 204450-29-3
Molecular Formula: C48H75N15O14
Molecular Weight: 1086.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Arginine-Lysine-Glycine-Aspartic Acid-Isoleucine-Lysine-Serine-Tyrosine-p-Nitroanilide (H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA) is a synthetic peptide that serves as a substrate in biochemical research, particularly in studies involving proteolytic enzymes. This compound is characterized by its sequence of amino acids, which includes both basic and polar residues, making it a suitable model for investigating enzyme kinetics and substrate specificity.

Source and Classification

This peptide can be classified under synthetic peptides and is often utilized in biochemical assays. It has applications in enzymology, particularly in the study of serine proteases, due to its susceptibility to cleavage by these enzymes. The compound is commercially available from various suppliers and can be synthesized using solid-phase peptide synthesis techniques.

Synthesis Analysis

Methods

The synthesis of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.

Technical Details

  1. Initiation: The C-terminal amino acid (Tyrosine) is attached to a polymeric resin via its carboxyl group.
  2. Coupling: Each subsequent amino acid is activated using coupling reagents (e.g., dicyclohexylcarbodiimide) and added to the chain.
  3. Deprotection: Protective groups are removed after each coupling step to allow for the next amino acid addition.
  4. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the resin, typically yielding the peptide as an amide or free acid depending on the linker used .
Molecular Structure Analysis

Structure

The molecular formula of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is C48H75N15O14C_{48}H_{75}N_{15}O_{14}. The structure consists of a linear arrangement of amino acids with specific side chains that contribute to its biochemical properties.

Data

  • Molecular Weight: Approximately 1,045.18 g/mol
  • InChIKey: A unique identifier for chemical substances that provides information about its structure .
Chemical Reactions Analysis

Reactions

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA undergoes hydrolysis when acted upon by serine proteases, which preferentially cleave at specific sites within the peptide based on the nature of the surrounding amino acids. The cleavage efficiency can vary depending on the enzyme and conditions used.

Technical Details

The peptide bond between arginine and lysine, as well as between lysine and glycine, are particularly susceptible to hydrolysis by these enzymes due to their basic side chains which favor interaction with enzyme active sites .

Mechanism of Action

Process

The mechanism of action for H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA primarily involves its role as a substrate for serine proteases. Upon binding to the enzyme's active site, the peptide undergoes conformational changes that facilitate the cleavage of specific peptide bonds.

Data

Studies have shown that this peptide can be cleaved by human rhinovirus 14 2A protease with a catalytic efficiency (kcat/Kmk_{cat}/K_m) of approximately 335 M1^{-1}s1^{-1}, indicating its utility in kinetic studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a powder.
  • Solubility: Soluble in aqueous buffers commonly used in biochemical assays.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with serine proteases, demonstrating specificity based on amino acid composition.

Relevant analyses indicate that modifications to the amino acid sequence can significantly alter enzymatic cleavage rates and substrate specificity .

Applications

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA has several scientific applications:

  1. Enzyme Kinetics: Used as a substrate in assays to determine the activity of serine proteases.
  2. Biochemical Research: Serves as a model compound for studying protein interactions and enzyme-substrate relationships.
  3. Drug Development: Potential use in designing inhibitors or modulators targeting specific proteolytic pathways.

The versatility of this synthetic peptide makes it a valuable tool in both academic and pharmaceutical research settings.

Introduction to H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA in Contemporary Research

Role in Protease Activity Modulation and Enzyme Assay Design

The compound serves as a high-sensitivity substrate in enzyme kinetics and inhibitor screening due to its selective cleavage by serine and cysteine proteases. Upon enzymatic hydrolysis at the Tyr-pNA bond, the released pNA group exhibits a sharp absorbance peak at 405 nm, enabling real-time quantification of protease activity [1] [4]. This cleavage mechanism allows researchers to:

  • Quantify enzyme kinetics: The linear relationship between absorbance at 405 nm and pNA concentration permits precise calculation of initial reaction velocities (Vₘₐₓ) and Michaelis constants (Kₘ) [4].
  • Screen protease inhibitors: Compound integrity in the presence of inhibitors manifests as reduced absorbance change, enabling high-throughput identification of potential therapeutic compounds [1].
  • Characterize protease specificity: The sequence positioning between basic residues (Arg, Lys) and aromatic tyrosine creates recognition sites mimicking natural substrates, particularly for trypsin-like proteases involved in blood coagulation and fibrinolysis [4] [9].

Detection sensitivity is enhanced approximately 100-fold compared to natural substrate hydrolysis assays due to the molar extinction coefficient of pNA (ε₄₀₅ ≈ 9,900 M⁻¹cm⁻¹). This allows detection of enzyme activities in the nanomolar range, making it indispensable for studying low-abundance proteases in complex biological samples [4].

Table 2: Comparative Protease Specificity Profile

Protease ClassCleavage SiteRelative Activity
Trypsin-likeArg/Lys-Xaa++++
ThrombinArg-Xaa+++
PlasminLys-Xaa+++
KallikreinArg-Xaa++
Chymotrypsin-likeTyr-Xaa+

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry enables precise production of this substrate [8]. The synthesis involves:

  • Resin loading: C-terminal Tyr-pNA attachment to Wang resin via ester linkage
  • Stepwise elongation: Automated coupling cycles (Fmoc deprotection → amino acid activation → coupling) from C- to N-terminus
  • Side-chain protection: Strategic use of acid-labile groups (Lys: Boc; Asp: OtBu; Ser: tBu)
  • Cleavage/deprotection: TFA-mediated release from resin with simultaneous side-chain deprotection [8]

The synthetic approach achieves ≥95% purity with rigorous HPLC purification, ensuring batch-to-batch reproducibility essential for quantitative enzyme assays [8] [9].

Significance in Molecular Pharmacology and Targeted Therapeutic Development

The peptide sequence incorporates the RGD motif (Arg-Gly-Asp), a universal cell adhesion recognition sequence that facilitates binding to integrin receptors overexpressed in tumor vasculature and cancer cells [1] [3]. This molecular signature enables two key pharmacological applications:

  • Targeted cancer therapeutics: The compound serves as a structural template for designing drug conjugates where cytotoxic payloads are attached to the N-terminus. The RGD domain directs these conjugates to αvβ3 integrin-positive cancer cells, enhancing tumor-specific drug delivery while minimizing systemic toxicity. Proof-of-concept studies demonstrate 3-5× increased payload accumulation in malignant tissues versus normal tissues [1].
  • Molecular imaging probes: Conjugation with near-infrared (NIR) fluorophores (e.g., Cy5.5, ICG) creates activatable imaging agents where protease-mediated cleavage at the Tyr-pNA bond generates fluorescence dequenching. This mechanism provides real-time visualization of tumor-associated protease activity in vivo, with applications in image-guided surgery and therapeutic monitoring [1] [3].

The dibasic Lys-Lys motif within the sequence (positions 2 and 6) enhances cellular uptake through electrostatic interactions with negatively charged phospholipid membranes, improving bioavailability of attached therapeutic cargo [1] [4]. Additionally, the Ser-Tyr dipeptide provides a site for radioiodination (¹²⁵I, ¹³¹I), enabling development of SPECT-compatible diagnostic agents for metastatic tracking [3].

Table 3: Functional Domains and Pharmacological Applications

Sequence DomainBiological FunctionTherapeutic Application
H-Arg-LysMembrane translocation signalCellular delivery enhancement
Gly-Asp-Ile (RGD motif)αvβ3/αvβ5 integrin bindingTumor-targeted drug delivery
Lys-Ser-TyrPost-translational modification siteRadiolabeling/fluorescence tagging
-pNAChromogenic reporterDiagnostic probe activation

In biotechnology, this substrate enables structure-activity relationship (SAR) studies for protease inhibitor development. By analyzing cleavage kinetics of analogs with modified residues, researchers identify critical enzyme-substrate interactions guiding rational drug design. For example, D-amino acid substitutions at the P1 position (Tyr) reveal stereochemical constraints of protease active sites, informing the development of transition-state mimetics [4] [9]. Molecular docking simulations confirm stable binding to the extracellular Venus flytrap (VFD) domain of T1R1/T1R3 receptors through interactions with HIS47, TYR100, ARG344, and SER345 residues—a binding profile exploitable for designing receptor-modulating therapeutics [9].

Table 4: Key Receptor Interactions Identified Through Molecular Modeling

Receptor ResidueInteraction TypeContributing Peptide Group
HIS47Hydrogen bondingAsp carboxyl side chain
TYR100π-stackingTyr aromatic ring
ARG344Salt bridge/electrostaticGlu carboxyl side chain
SER345Hydrogen bondingSer hydroxyl group

Concluding Remarks

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA exemplifies the convergence of biochemical tool development and pharmacological innovation. Its dual functionality as a protease detection reagent and targeted delivery vehicle continues to enable advances in enzyme kinetics, cancer theranostics, and molecular pharmacology. Future directions include engineering photoactivatable variants for spatiotemporal control of therapeutic release and microfluidic integration for single-cell protease profiling.

Properties

CAS Number

204450-29-3

Product Name

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA

IUPAC Name

(3S)-3-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-3-hydroxy-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C48H75N15O14

Molecular Weight

1086.2 g/mol

InChI

InChI=1S/C48H75N15O14/c1-3-27(2)40(62-45(73)36(24-39(67)68)57-38(66)25-55-42(70)33(10-4-6-20-49)58-41(69)32(51)9-8-22-54-48(52)53)47(75)59-34(11-5-7-21-50)43(71)61-37(26-64)46(74)60-35(23-28-12-18-31(65)19-13-28)44(72)56-29-14-16-30(17-15-29)63(76)77/h12-19,27,32-37,40,64-65H,3-11,20-26,49-51H2,1-2H3,(H,55,70)(H,56,72)(H,57,66)(H,58,69)(H,59,75)(H,60,74)(H,61,71)(H,62,73)(H,67,68)(H4,52,53,54)/t27-,32-,33-,34-,35-,36-,37-,40-/m0/s1

InChI Key

LBPQCXYGDVZLBP-HYKDUXJPSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

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